![molecular formula C16H17NO4S2 B4188191 methyl 2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4188191.png)
methyl 2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate
説明
Methyl 2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research. Also known as MMB, this compound is a member of the benzoate ester family and is used in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of enzyme activity. For example, MMB has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of cancer cells, which can induce apoptosis.
Biochemical and Physiological Effects
MMB has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, MMB has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of using MMB in lab experiments is its potent inhibitory activity against various enzymes. This can make it a useful tool for studying enzyme function and developing new drugs. However, one limitation of using MMB is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for the study of MMB. One potential area of research is the development of new drugs based on the structure of MMB. Additionally, further studies are needed to elucidate the mechanism of action of MMB and its potential use in cancer therapy. Finally, the toxicity of MMB needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, MMB is a chemical compound that has gained significant attention in scientific research. Its potent inhibitory activity against various enzymes and anticancer properties make it a promising candidate for drug discovery and chemical biology. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
科学的研究の応用
MMB has been extensively studied for its potential use in drug discovery and chemical biology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and lipase. Additionally, MMB has been found to have anticancer properties, as it can induce apoptosis in cancer cells through the activation of caspases.
特性
IUPAC Name |
methyl 2-methyl-3-[(4-methylsulfanylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-11-14(16(18)21-2)5-4-6-15(11)17-23(19,20)13-9-7-12(22-3)8-10-13/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFKNIOVEWCNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4188115.png)
![N-(tert-butyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4188121.png)
![ethyl 1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4188127.png)
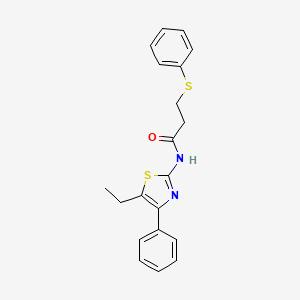
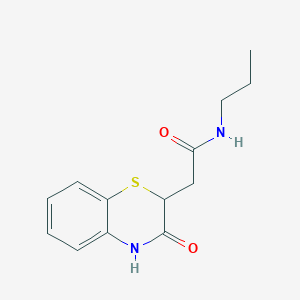
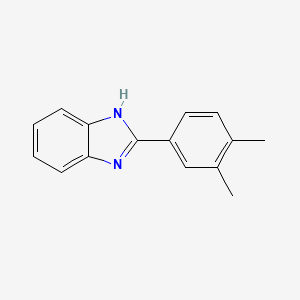
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4188166.png)
![1-[(4-ethylphenyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4188172.png)
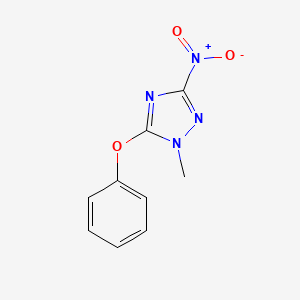
![5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188182.png)
![2-chloro-5-{[(2-naphthylthio)acetyl]amino}benzoic acid](/img/structure/B4188186.png)
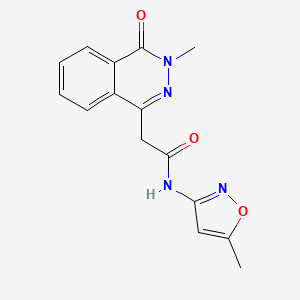
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4188212.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4188213.png)